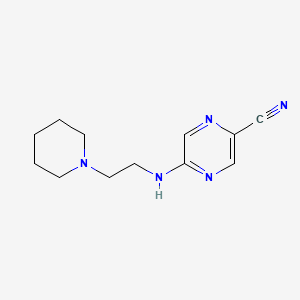![molecular formula C14H23NO3 B7578615 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol, also known as DMBA, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes.
作用机制
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol works by binding to and activating beta-adrenergic receptors, which are found on the surface of cells throughout the body. There are three types of beta-adrenergic receptors, designated as beta-1, beta-2, and beta-3. This compound primarily activates beta-2 receptors, which are found in the heart, lungs, and skeletal muscle. Activation of beta-2 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including increased heart rate and contractility, bronchodilation, and lipolysis. This compound has also been shown to enhance memory and cognitive function, possibly through its effects on the central nervous system. This compound has been used in studies to investigate the effects of beta-adrenergic stimulation on metabolism, with some studies suggesting that it may increase insulin sensitivity and glucose uptake in skeletal muscle.
实验室实验的优点和局限性
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of advantages for lab experiments, including its high potency and specificity for beta-2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations as well. It can be difficult to work with due to its high potency, and it may have off-target effects at high concentrations. Additionally, this compound is not suitable for use in vivo due to its poor oral bioavailability.
未来方向
There are a number of future directions for research involving 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol. One area of interest is the role of beta-adrenergic stimulation in metabolic disorders such as obesity and diabetes. This compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, suggesting that it may have therapeutic potential for these conditions. Another area of interest is the effects of beta-adrenergic stimulation on cognitive function and memory, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to investigate the potential off-target effects of this compound and to develop more specific beta-2 agonists for use in lab experiments.
合成方法
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde. The first step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxyphenylacetic acid using a Grignard reagent. The resulting acid is then reduced to 2,4-dimethoxyphenylacetaldehyde using a lithium aluminum hydride reduction. Finally, the aldehyde is reacted with 2-amino-3-methyl-1-butanol in the presence of a Lewis acid catalyst to yield this compound.
科学研究应用
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is widely used in scientific research to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes. It is commonly used in studies involving the cardiovascular system, respiratory system, and metabolism. This compound has been shown to increase heart rate and contractility, dilate bronchioles, and stimulate lipolysis. It is also used in studies involving the central nervous system, where it has been shown to enhance memory and cognitive function.
属性
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(2,3)16)15-9-11-6-7-12(17-4)8-13(11)18-5/h6-8,10,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPMUVLNDGZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NCC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

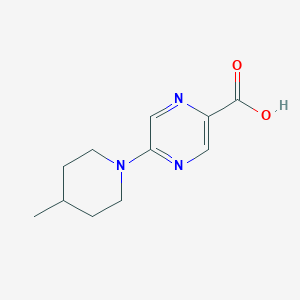
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

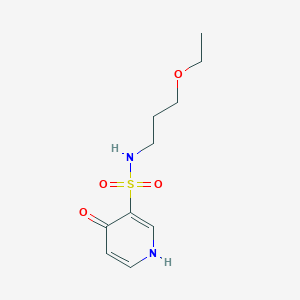

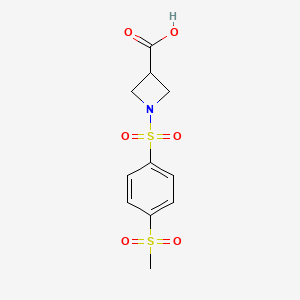

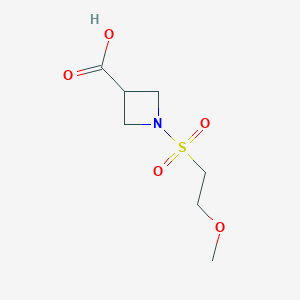
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
